molecular formula C7H11F2NO2 B12829035 Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B12829035
M. Wt: 179.16 g/mol
InChI Key: KKBIXEUOAPPUHY-RFZPGFLSSA-N
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Description

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a difluoromethyl substituent at the 4-position and a methyl ester at the 3-position. The (3S,4S) stereochemistry defines its spatial arrangement, which is critical for interactions in biological systems or synthetic applications. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug discovery.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-12-7(11)5-3-10-2-4(5)6(8)9/h4-6,10H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

KKBIXEUOAPPUHY-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C(F)F

Canonical SMILES

COC(=O)C1CNCC1C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine derivatives and difluoromethylating agents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving amine and carbonyl precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.

    Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially useful in drug discovery and development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate (Target Compound) 4-(difluoromethyl) C₈H₁₃F₂NO₂ ~209.20* Chiral (3S,4S), difluoromethyl enhances metabolic stability -
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate 4-(2,4-difluorophenyl) C₁₂H₁₃F₂NO₂ 241.23 Aromatic fluorine substitution; (3R,4S) stereochemistry alters conformation
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-(trifluoromethyl), HCl salt C₈H₁₂F₃NO₂·HCl 271.65 Increased electronegativity from CF₃; hydrochloride improves crystallinity
Methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate 4-(3-fluorophenoxy) C₁₂H₁₄FNO₃ 239.24 Ether linkage introduces flexibility; (2S,4S) stereoisomer
Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate 2-(2,4-dichlorophenyl), oxalate salt C₁₄H₁₅Cl₂NO₆ 364.17 Dichlorophenyl enhances lipophilicity; oxalate counterion affects solubility

Note: Exact molecular weight of the target compound is inferred from analogs.

Key Comparative Insights

Substituent Effects
  • Fluorine vs. Chlorine: Difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups in the target compound and its analogs (e.g., ) provide distinct electronic profiles. In contrast, dichlorophenyl derivatives (e.g., ) exhibit higher lipophilicity but reduced metabolic stability due to C-Cl bonds .
  • Aromatic vs. This difference impacts target selectivity in receptor-ligand interactions.
Stereochemical Influence
  • The (3S,4S) configuration in the target compound and its trifluoromethyl analog contrasts with the (3R,4S) isomer in . Such stereochemical variations can drastically alter biological activity, as seen in protease inhibitors where stereochemistry dictates binding orientation .
Physicochemical Properties
  • The hydrochloride salt in improves aqueous solubility compared to the free base form. Similarly, oxalate salts (e.g., ) enhance crystallinity but may complicate formulation.

Biological Activity

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic compound notable for its unique pyrrolidine structure and the presence of a difluoromethyl group. Its molecular formula is C6H9F2NO2C_6H_9F_2NO_2 with a molecular weight of approximately 179.16 g/mol. The compound's chirality, specifically the (3S,4S) configuration, plays a crucial role in its biological activity and interactions with various biological targets.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological profile. The difluoromethyl group enhances lipophilicity and metabolic stability compared to similar compounds, making it a candidate for further exploration in medicinal chemistry.

PropertyValue
Molecular FormulaC6H9F2NO2C_6H_9F_2NO_2
Molecular Weight179.16 g/mol
Chirality(3S,4S)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antifungal and antibacterial properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems, potentially inhibiting certain enzymes or receptors.

Antifungal and Antibacterial Properties

  • Antifungal Activity : Preliminary studies suggest that this compound may inhibit the growth of various fungal strains. The exact mechanism is yet to be fully elucidated but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
  • Antibacterial Activity : The compound has shown promise against several bacterial strains, indicating potential as a broad-spectrum antibacterial agent. Its mechanism may involve inhibition of bacterial DNA replication or interference with protein synthesis.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or fungal metabolism.
  • Receptor Modulation : It could also modulate receptor activity, affecting various signaling pathways critical for microbial survival.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • In Vitro Studies : Various in vitro assays have been conducted to assess the compound's efficacy against specific pathogens. For instance, it demonstrated IC50 values in the low micromolar range against selected bacterial strains, highlighting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrolidine ring and difluoromethyl group can significantly impact biological activity. Compounds with similar structures but different substituents often exhibit varying degrees of potency against microbial targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylateC6H8F2NO2C_6H_8F_2NO_2Lacks chirality; used similarly in synthesis
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acidC6H8F3NO2C_6H_8F_3NO_2Contains trifluoromethyl; different activity
1-Amino-2-(difluoromethyl)cyclopentanecarboxylic acidC6H10F2NO2C_6H_{10}F_2NO_2Different ring structure; distinct interactions

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